7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
Scientific Research Applications
G Protein-Biased Dopaminergics
Compounds with the pyrazolo[1,5-a]pyridine substructure, which is structurally related to the molecule , have been shown to act as high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for conditions like psychosis. The design of G protein-biased partial agonists demonstrates the complex relationship between molecular structure and functional selectivity at dopamine receptors, offering insights into the development of antipsychotic medications with reduced side effects (Möller et al., 2017).
Antimicrobial and Antituberculosis Agents
Studies have also explored the synthesis and biological evaluation of molecules incorporating elements such as aminopiperidine and thiazole carboxylates, which are structurally related to the core compound. These molecules exhibit significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as novel antituberculosis agents. This research underscores the importance of molecular hybridization in drug discovery, offering a pathway to new treatments for infectious diseases (Jeankumar et al., 2013).
Dopamine Receptor Ligands
The exploration of pyrazolo[1,5-α]pyridines for their affinity towards dopamine receptors highlights the potential of these compounds as dopamine D4 receptor ligands. Such studies contribute to our understanding of the molecular basis of dopamine receptor interaction and the development of targeted therapies for neurological disorders (Guca, 2014).
Properties
IUPAC Name |
7-[4-(4-ethoxybenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-3-30-18-23(25-24(19-30)28(36)33(29-25)21-8-6-5-7-9-21)27(35)32-16-14-31(15-17-32)26(34)20-10-12-22(13-11-20)37-4-2/h5-13,18-19H,3-4,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVFWLHZZXUGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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